4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a furylmethyl group, a hydroxy group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrolone core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrrolone intermediate reacts with a furylmethyl halide under basic conditions.
Addition of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Incorporation of the Isopropylphenyl Group: The isopropylphenyl group can be added through a Grignard reaction, where the pyrrolone intermediate reacts with an isopropylphenyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, sulfonates.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Breakdown into simpler organic molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability, bioavailability, and binding affinity to molecular targets. This makes it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C25H22FNO4 |
---|---|
Molecular Weight |
419.4g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22FNO4/c1-15(2)16-5-7-17(8-6-16)22-21(23(28)18-9-11-19(26)12-10-18)24(29)25(30)27(22)14-20-4-3-13-31-20/h3-13,15,22,28H,14H2,1-2H3/b23-21+ |
InChI Key |
OLPZLPMMYMEPOW-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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